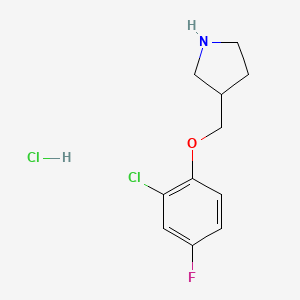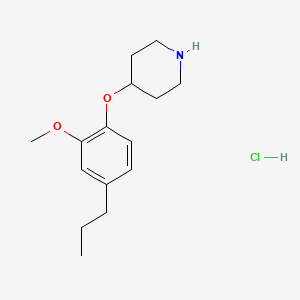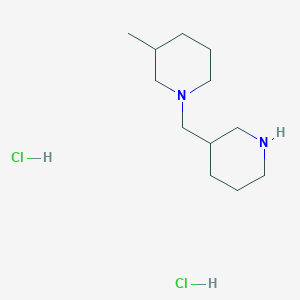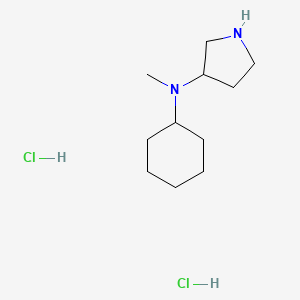
n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride derivatives have been synthesized in good to high yields using various catalysts. For example, in the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, catalysts such as N,N,N′,N′‐tetrabromobenzene‐1,3‐disulfonamide and poly(N‐bromo‐N‐ethylbenzene‐1,3‐disulfonamide) were used under solvent-free conditions at room temperature (Ghorbani‐Vaghei & Amiri, 2014).
Metal Complex Synthesis
Reactions involving n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride have been used to synthesize metal complexes. For example, reactions with palladium(II), copper(I), silver(I) salts, and iron pentacarbonyl have yielded a series of complexes displaying various coordination modes (Hai‐bin Song, Zhengxing Zhang, & T. Mak, 2002).
Pyrrolidine Synthesis
Pyrrolidines, which have significant biological and industrial applications, have been synthesized using n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride derivatives. A study showed the synthesis of pyrrolidines in [3+2] cycloaddition reactions under mild conditions (Magdalena Żmigrodzka et al., 2022).
Crystal Packing Study
The molecular structures of certain derivatives, like N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, show effective conformation and crystal packing dominated by various intermolecular interactions, which are crucial in understanding molecular properties (C. Lai, F. Mohr, & E. Tiekink, 2006).
Reagent in Medicinal Chemistry
n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride derivatives have been synthesized and evaluated as sigma receptor ligands in medicinal chemistry, contributing to the development of therapeutic agents (B. de Costa et al., 1992).
Chemical Reactivity and Kinetics
Studies on the chemical reactivity and kinetics of cyclohexyl derivatives, including those related to n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride, contribute to the understanding of complex chemical processes. For instance, the reaction of carbonyl compounds with cyclohexyl isocyanide has been studied for mechanistic insights (T. Saegusa, N. Takaishi, & H. Fujii, 1968).
Safety and Hazards
Propiedades
IUPAC Name |
N-cyclohexyl-N-methylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH/c1-13(11-7-8-12-9-11)10-5-3-2-4-6-10;;/h10-12H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTVRWJUEIBSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Cyclohexyl-n-methyl-3-pyrrolidinamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyclopentylsulfanyl)methyl]aniline hydrochloride](/img/structure/B1424508.png)
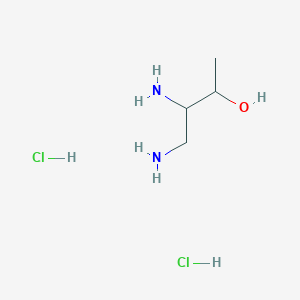
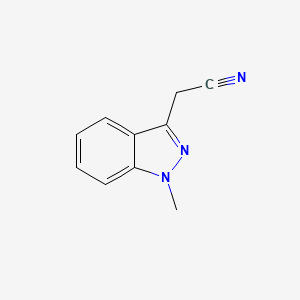



![(4-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424518.png)
![4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424521.png)
![4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424522.png)
![3-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1424523.png)
![4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424524.png)
